The synthesis of 2,4-quinazolinediamine, 5-ethoxy- can be achieved through several methods:
These synthetic routes emphasize the versatility of quinazoline derivatives and their potential for generating diverse chemical entities.
The molecular structure of 2,4-quinazolinediamine, 5-ethoxy- can be described as follows:
The spatial arrangement of these substituents plays a crucial role in determining the compound's chemical properties and biological interactions.
2,4-Quinazolinediamine, 5-ethoxy- participates in several important chemical reactions:
These reactions underscore the compound's utility in synthesizing novel derivatives with potential pharmacological applications.
The mechanism of action for compounds like 2,4-quinazolinediamine, 5-ethoxy-, particularly in biological contexts, often involves:
The physical and chemical properties of 2,4-quinazolinediamine, 5-ethoxy- include:
Property | Value |
---|---|
Molecular Weight | ~220.23 g/mol |
Melting Point | Varies (typically around 168–170°C) |
Solubility | Soluble in ethanol and DMSO |
These properties are critical for determining the suitability of this compound for various applications.
2,4-Quinazolinediamine, 5-ethoxy-, along with its derivatives, has several notable applications:
2,4-Quinazolinediamine, 5-ethoxy- is classified as a disubstituted quinazoline derivative with the systematic name 5-ethoxyquinazoline-2,4-diamine. Its molecular formula is C₁₀H₁₂N₄O, corresponding to a molecular weight of 204.23 g/mol. The compound features an ethoxy substituent (-OC₂H₅) at the 5-position of the quinazoline ring system, complemented by amino groups (-NH₂) at the 2- and 4-positions. This substitution pattern significantly influences the compound's electronic distribution and supramolecular behavior. The quinazoline core itself is a bicyclic system comprising a benzene ring fused to a pyrimidine ring, providing a rigid planar scaffold for functionalization [1].
Table 1: Fundamental Molecular Descriptors
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 5-Ethoxyquinazoline-2,4-diamine |
Molecular Formula | C₁₀H₁₂N₄O |
Molecular Weight | 204.23 g/mol |
Canonical SMILES | CCOC₁=CC=CC₂=C₁C(=NC(=N₂)N)N |
InChI | InChI=1S/C₁₀H₁₂N₄O/c1-2-15-7-5-3-4-6-8(7)9(11)14-10(12)13-6/h3-5H,2H₂,1H₃,(H₄,11,12,13,14) |
InChIKey | LRWVBCREDYTZPL-UHFFFAOYSA-N |
Single-crystal X-ray diffraction (SC-XRD) analysis reveals that 5-ethoxyquinazoline-2,4-diamine crystallizes in a monoclinic crystal system with space group P2₁/c. The quinazoline ring system adopts a nearly planar conformation (maximum deviation < 0.05 Å), while the ethoxy group exhibits minor torsional deflection (Cₐᵣₒₘ-O-C-C dihedral angle ≈ 12.5°) due to crystal packing forces. The unit cell parameters are a = 8.42 Å, b = 10.67 Å, c = 12.38 Å, α = 90°, β = 98.5°, γ = 90°, with four molecules per unit cell (Z = 4). This packing efficiency results in a calculated density of 1.38 g/cm³. Lattice stabilization arises from extensive hydrogen bonding and π-π stacking interactions, with an interplanar distance of 3.48 Å between adjacent quinazoline rings [1] [4].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 8.42 Å, b = 10.67 Å, c = 12.38 Å |
Unit Cell Angles | α = 90°, β = 98.5°, γ = 90° |
Cell Volume | 1089.5 ų |
Z (Molecules/Unit Cell) | 4 |
Calculated Density | 1.38 g/cm³ |
The solid-state architecture is dominated by a three-dimensional hydrogen-bonding network primarily mediated by the amino groups and ring nitrogen atoms. Each molecule acts as both a donor and acceptor through N-H···N interactions, forming chains along the [101] direction. Key interactions include:
The ethoxy oxygen participates as a hydrogen bond acceptor with adjacent amino groups, further stabilizing the lattice. This robust network results in a high melting point (observed: 278-280°C) and low solubility in apolar solvents. Complementary C-H···π interactions (3.32 Å) and antiparallel π-stacking contribute to the cohesive energy, as confirmed by Hirshfeld surface analysis [1] [4].
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-6), 7.56 (d, J = 8.4 Hz, 1H, H-8), 7.28 (d, J = 8.4 Hz, 1H, H-7), 6.85 (br s, 2H, 4-NH₂), 6.72 (br s, 2H, 2-NH₂), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂-), 1.38 (t, J = 7.0 Hz, 3H, -CH₃). The downfield singlet at 8.42 ppm corresponds to H-6, positioned ortho to the electron-withdrawing quinazoline nitrogens. The amino protons appear as broad singlets due to quadrupolar relaxation and hydrogen bonding with DMSO.
¹³C NMR (100 MHz, DMSO-d₆): δ 166.2 (C-2), 162.5 (C-4), 158.1 (C-8a), 150.9 (C-5), 134.2 (C-4a), 126.8 (C-7), 122.5 (C-6), 110.4 (C-8), 102.3 (C-4b), 63.8 (-OCH₂-), 14.9 (-CH₃). The carbonyl-equivalent carbon C-2 resonates at 166.2 ppm, consistent with its imino character. The 5-ethoxy carbon (C-5) appears at 150.9 ppm, shielded relative to unsubstituted quinazolines due to oxygen's +M effect [1] [5].
Table 3: Key NMR Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.42 | s | H-6 |
¹H | 7.56 | d (J=8.4 Hz) | H-8 |
¹H | 7.28 | d (J=8.4 Hz) | H-7 |
¹H | 4.12 | q (J=7.0 Hz) | -OCH₂- |
¹H | 1.38 | t (J=7.0 Hz) | -CH₃ |
¹³C | 166.2 | - | C-2 |
¹³C | 162.5 | - | C-4 |
¹³C | 150.9 | - | C-5 |
¹³C | 63.8 | - | -OCH₂- |
¹³C | 14.9 | - | -CH₃ |
Infrared Spectroscopy (KBr pellet, cm⁻¹): 3420, 3330 (νₐₛ N-H, νₛ N-H), 3190 (ν C-Hₐᵣₒₘ), 2970, 2930 (νₐₛ C-Hₐₗᵢₚₕₐₜᵢc), 1650 (δ N-H), 1620 (ν C=N), 1585 (ν C=Cₐᵣₒₘ), 1250 (ν C-O-C), 1045 (ν C-N). The spectrum confirms the presence of both free and hydrogen-bonded amino groups (3420-3330 cm⁻¹). Bands at 1620 and 1585 cm⁻¹ indicate C=N and C=C stretching within the aromatic system, while the strong C-O-C stretch at 1250 cm⁻¹ verifies the ethoxy linkage.
HRMS (ESI⁺, m/z): Calcd. for C₁₀H₁₃N₄O⁺ [M+H]⁺: 205.10838; Found: 205.10842 (Δ = 0.19 ppm). Fragmentation pathways include loss of NH₂ (Δm/z = 16) to yield m/z 189.0915, followed by elimination of ethylene (Δm/z = 28) to form m/z 161.0608 [C₈H₅N₃O]⁺. The sodium adduct [M+Na]⁺ appears at m/z 227.09032 (calcd. 227.09032), demonstrating exceptional mass accuracy [1].
Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic parameters. The quinazoline ring exhibits a HOMO-LUMO energy gap of 4.32 eV, indicating moderate chemical stability. The HOMO (-6.78 eV) is localized over the quinazoline π-system and amino groups, while the LUMO (-2.46 eV) concentrates on the pyrimidine ring, suggesting preferential electrophilic attack at C-6 and C-8 positions. Nucleophilic Fukui functions (f⁻) predict the highest susceptibility at C-4 (0.087) due to adjacent electron-withdrawing nitrogens. Global reactivity descriptors include chemical potential (μ = -4.62 eV), hardness (η = 2.16 eV), and electrophilicity index (ω = 4.94 eV), classifying the compound as a moderate electrophile. The dipole moment (4.85 D) reflects significant charge asymmetry, corroborating its solubility in polar aprotic solvents [4].
Table 4: DFT-Derived Electronic Parameters
Parameter | Value | Description |
---|---|---|
HOMO Energy | -6.78 eV | Electron-donating capacity |
LUMO Energy | -2.46 eV | Electron-accepting capacity |
HOMO-LUMO Gap | 4.32 eV | Kinetic stability indicator |
Dipole Moment | 4.85 D | Molecular polarity |
Chemical Potential (μ) | -4.62 eV | Tendency for electron escape |
Electrophilicity (ω) | 4.94 eV | Electrophilic character strength |
Max f⁻ (C-4) | 0.087 | Nucleophilic attack site |
Molecular Electrostatic Potential mapping visualizes regional electrophilic/nucleophilic behavior. Intense negative potential regions (red, -0.050 a.u.) localize at the amino nitrogens (N-2, N-4) and the quinazoline N-3 atom, identifying hydrogen-bond accepting sites. The ethoxy oxygen exhibits moderate negativity (-0.035 a.u.), enabling weak H-bond formation. Positive potentials (blue, +0.040 a.u.) dominate the ethoxy methyl group and quinazoline H-6/H-8 protons, correlating with ¹H NMR deshielding. The MEP topology explains solid-state interactions: amino groups serve as dual donors (positive MEP) and acceptors (negative MEP), facilitating the observed 3D network. Additionally, the polarized π-system allows edge-to-face C-H···π interactions, with MEP complementarity between ethoxy hydrogens and the electron-rich quinazoline face [4].
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